molecular formula C16H15NOS B2424049 N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-02-0

N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No. B2424049
CAS RN: 320424-02-0
M. Wt: 269.36
InChI Key: UDXQDHZSRCCNOS-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H15NOS . It has an average mass of 269.361 Da and a monoisotopic mass of 269.087433 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to a 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide core .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Organic Synthesis : The compound has been utilized in catalyzed cyclocondensation reactions, such as in the synthesis of novel dihydronaphtho[2′,1′:4,5]thieno[2,3-d]pyrimidin-7(6H)-ones, showcasing its potential as a catalyst in organic synthesis (Ghashang, 2017).

Synthesis of Derivatives

  • Synthesis of Acid Chloride Derivatives : Derivatives of this compound, such as 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, were synthesized through the Gewald reaction. These derivatives were examined for their potential biological activities (Kumar, Anupama, Khan, 2008).
  • Acyl Derivatives for Cytotoxic Evaluation : The synthesis of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, designed as anthraquinone analogues, was studied for their cytotoxicity and topoisomerase II inhibitory activity (Gomez-Monterrey et al., 2011).

Photocyclization and Rearrangement Studies

  • Photocyclization Research : Studies on photocyclization of similar compounds have led to the synthesis of novel polycyclic heterocyclic ring systems, indicating the versatility of these compounds in chemical synthesis (Luo, Federspiel, Castle, 1997).
  • Dearomatising Cyclisation : Research has been conducted on thiophene-3-carboxamides undergoing dearomatising cyclisation, transforming the dearomatised products into various complex structures (Clayden, Turnbull, Helliwell, Pinto, 2004).

Antimicrobial Activity

  • Antibacterial and Antifungal Activity : Certain derivatives of this compound have demonstrated potential antibacterial and antifungal activities, which is significant for developing new antimicrobial agents (Hanif, Chohan, Winum, Akhtar, 2014).

Structural and Theoretical Studies

  • Crystal Structure Analysis : Studies involving crystal structure determination and theoretical analysis, like those conducted on related compounds, help in understanding the molecular geometry and potential applications of these compounds (Prabhuswamy et al., 2016).

Miscellaneous Applications

  • Synthesis of Heterocyclic Compounds : Various methods have been explored for synthesizing novel heterocyclic compounds using this class of chemicals, illustrating their role in advancing organic chemistry (Fedorov, Anisimov, Viktorova, 1989).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is focused on modifying the structure of these compounds to obtain simpler molecules with more suitable drug-like properties .

properties

IUPAC Name

N-cyclopropyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-16(17-12-7-8-12)14-9-11-6-5-10-3-1-2-4-13(10)15(11)19-14/h1-4,9,12H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXQDHZSRCCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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